molecular formula C43H40N10O6 B10862011 PROTAC BCR-ABL Degrader-1

PROTAC BCR-ABL Degrader-1

Cat. No.: B10862011
M. Wt: 792.8 g/mol
InChI Key: SEZITPLNZMSYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC BCR-ABL Degrader-1: is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the BCR-ABL fusion protein. This fusion protein is a result of a translocation between chromosomes 9 and 22, leading to the formation of the Philadelphia chromosome, which is commonly associated with chronic myeloid leukemia (CML). The BCR-ABL fusion protein exhibits constitutive tyrosine kinase activity, driving the proliferation of leukemic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BCR-ABL Degrader-1 involves the conjugation of a ligand that binds to the BCR-ABL protein with a ligand that recruits an E3 ubiquitin ligase. The two ligands are connected via a linker. The synthetic route typically involves:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: PROTAC BCR-ABL Degrader-1 undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the degraded BCR-ABL protein, which is broken down into smaller peptides and amino acids by the proteasome .

Mechanism of Action

PROTAC BCR-ABL Degrader-1 exerts its effects through a process known as targeted protein degradation. The compound binds to the BCR-ABL fusion protein and recruits an E3 ubiquitin ligase. This recruitment leads to the ubiquitination of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of the BCR-ABL protein disrupts its oncogenic signaling pathways, leading to the inhibition of leukemic cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: PROTAC BCR-ABL Degrader-1 is unique in its mechanism of action, as it induces the degradation of the BCR-ABL protein rather than merely inhibiting its activity. This degradation approach offers potential advantages in overcoming drug resistance and achieving more sustained therapeutic effects .

Properties

Molecular Formula

C43H40N10O6

Molecular Weight

792.8 g/mol

IUPAC Name

4-[[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C43H40N10O6/c1-26-7-12-30(22-34(26)49-43-45-17-15-32(48-43)29-4-3-16-44-23-29)46-39(56)28-10-8-27(9-11-28)24-51-18-20-52(21-19-51)25-37(55)47-33-6-2-5-31-38(33)42(59)53(41(31)58)35-13-14-36(54)50-40(35)57/h2-12,15-17,22-23,35H,13-14,18-21,24-25H2,1H3,(H,46,56)(H,47,55)(H,45,48,49)(H,50,54,57)

InChI Key

SEZITPLNZMSYNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC(=O)NC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=CC(=N7)C8=CN=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.